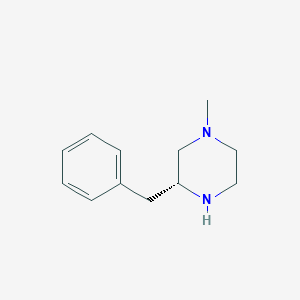

(R)-3-Benzyl-1-methyl-piperazine

Übersicht

Beschreibung

(R)-3-Benzyl-1-methyl-piperazine is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with benzyl chloride and methylamine as starting materials.

Reaction Steps: The reaction involves the nucleophilic substitution of benzyl chloride with methylamine, followed by the formation of the piperazine ring through intramolecular cyclization.

Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzylpiperazine derivatives.

Reduction: Reduction reactions can be employed to reduce the benzyl group to a simpler alkyl group.

Substitution: Substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Benzylpiperazine derivatives.

Reduction Products: Alkylpiperazine derivatives.

Substitution Products: Piperazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

(R)-3-Benzyl-1-methyl-piperazine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to participate in the formation of drugs targeting neurological disorders and other therapeutic areas. For example, it is involved in synthesizing antidepressants like Mirtazapine, where it acts as a key precursor .

Therapeutic Potential:

Research has demonstrated that this compound exhibits notable biological activity. Studies indicate its potential for antimicrobial and anticancer effects:

- Antimicrobial Efficacy: In vitro studies have shown that this compound significantly reduces the viability of Staphylococcus aureus, with an IC50 value around 15 µM.

- Anticancer Activity: It has displayed dose-dependent inhibition of cancer cell proliferation, inducing apoptosis through caspase pathways, with IC50 values ranging from 10 to 20 µM across different cancer types.

Agrochemical Formulations

The compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to improve solubility and stability makes it valuable for developing more effective agricultural products. This application is particularly relevant in the context of increasing agricultural productivity while minimizing environmental impact .

Polymer Chemistry

In polymer chemistry, this compound acts as a building block for specialized polymers used in coatings and adhesives. The incorporation of this compound into polymer formulations can enhance adhesion properties and flexibility, making it suitable for various industrial applications .

Biochemical Research

Researchers employ this compound in biochemical studies focusing on enzyme inhibition and receptor binding. These studies are critical for understanding complex biochemical pathways and developing new therapeutic strategies. The interactions of this compound with specific molecular targets can modulate enzymatic activity and influence cellular responses .

Material Science

The compound plays a role in the development of advanced materials such as hydrogels, which have applications in drug delivery systems and tissue engineering. The unique properties of hydrogels make them suitable for controlled release applications, enhancing the efficacy of therapeutic agents delivered through these systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate in drug synthesis; potential antimicrobial and anticancer properties |

| Agrochemicals | Enhances efficacy of pesticides/herbicides; improves solubility/stability |

| Polymer Chemistry | Building block for specialized polymers; improves adhesion and flexibility |

| Biochemical Research | Used in enzyme inhibition studies; helps unravel biochemical pathways |

| Material Science | Development of hydrogels for drug delivery systems; applicable in tissue engineering |

Case Studies and Experimental Data

Several studies have documented the efficacy of this compound:

- Antimicrobial Study: Demonstrated significant reduction in bacterial viability.

- Cancer Cell Line Study: Showed dose-dependent inhibition of proliferation and induction of apoptosis.

These findings underscore the compound's versatility and potential across various scientific domains.

Wirkmechanismus

The mechanism by which (R)-3-Benzyl-1-methyl-piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Benzylpiperazine: Similar structure but lacks the methyl group.

1-Methylpiperazine: Similar structure but lacks the benzyl group.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

(R)-3-Benzyl-1-methyl-piperazine is a compound belonging to the piperazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- CAS Number : 1965305-36-5

The structure of this compound consists of a piperazine ring substituted with a benzyl group and a methyl group, which influences its interaction with biological targets.

1. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that this compound could significantly reduce immobility time in the forced swim test, suggesting potential as an antidepressant agent. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants .

2. Anxiolytic Properties

In addition to its antidepressant effects, this compound has shown anxiolytic properties. Behavioral tests indicated reduced anxiety-like behavior in rodents, which may be attributed to its action on GABAergic systems .

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors:

- Serotonin Receptors : It acts as a partial agonist at various serotonin receptors, which may contribute to its mood-enhancing effects.

- Dopamine Receptors : Preliminary studies suggest that it may also interact with dopamine receptors, potentially influencing reward pathways in the brain .

Case Study 1: Antidepressant Activity

A controlled study evaluated the efficacy of this compound in a rat model of depression. The compound was administered over two weeks, resulting in significant reductions in depressive behaviors compared to control groups. The study highlighted the potential for further development as a therapeutic agent for depression .

Case Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic effects of this compound using the elevated plus maze test. Results indicated that treatment with the compound led to increased time spent in open arms, a common indicator of reduced anxiety in rodents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Main Activity |

|---|---|---|

| This compound | Piperazine Derivative | Antidepressant, Anxiolytic |

| 1-(3,4-Methylenedioxybenzyl)piperazine | Piperazine Derivative | Designer Drug, Stimulant |

| 4-Methylpiperazine | Piperazine Derivative | Anxiolytic |

This table illustrates how this compound compares with other piperazine derivatives regarding their biological activities.

Eigenschaften

IUPAC Name |

(3R)-3-benzyl-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHPPXZJEYFKMD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN[C@@H](C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.